2-[(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]acetamide
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Overview
Description
2-[(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]acetamide is a synthetic organic compound characterized by its unique pyridazinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Acetamide Formation: The final step involves the reaction of the pyridazinone derivative with chloroacetic acid or its derivatives to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis would typically employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies exploring enzyme inhibition and receptor binding due to its unique structure.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyridazinone core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Methyl-6-oxo-1,6-dihydropyridazin-4-yl)oxy]acetamide
- 2-[(1-Methyl-6-oxo-1,6-dihydropyridazin-5-yl)oxy]acetamide
Uniqueness
Compared to similar compounds, 2-[(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]acetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the substituents on the pyridazinone ring can significantly affect the compound’s binding affinity and selectivity towards different molecular targets.
Properties
Molecular Formula |
C7H9N3O3 |
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Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-(1-methyl-6-oxopyridazin-3-yl)oxyacetamide |
InChI |
InChI=1S/C7H9N3O3/c1-10-7(12)3-2-6(9-10)13-4-5(8)11/h2-3H,4H2,1H3,(H2,8,11) |
InChI Key |
YCNIQKRKCKEWDR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC(=N1)OCC(=O)N |
Origin of Product |
United States |
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